Cycloheptyl(phenyl)methanamine
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Overview
Description
Cycloheptyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cycloheptyl bromide with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Another method involves the reduction of cycloheptyl(phenyl)methanone using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl(phenyl)methanamine undergoes various chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cycloheptyl(phenyl)methanone or cycloheptyl(phenyl)carboxylic acid.
Reduction: Cycloheptyl(phenyl)methanol or cycloheptyl(phenyl)methane.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Cycloheptyl(phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cycloheptyl(phenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(phenyl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Phenylmethanamine: Lacks the cycloheptyl group, making it less bulky and potentially less selective in its interactions.
Cycloheptylamine: Contains only the cycloheptyl group without the phenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
Cycloheptyl(phenyl)methanamine is unique due to the presence of both cycloheptyl and phenyl groups, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications compared to similar compounds .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
cycloheptyl(phenyl)methanamine |
InChI |
InChI=1S/C14H21N/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12,14H,1-2,4-5,8-9,15H2 |
InChI Key |
VPFUMGJRSIKPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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